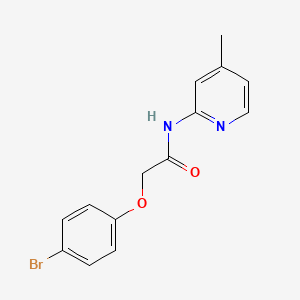methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide, also known as PD173074, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR). The FGFR signaling pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. PD173074 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide works by inhibiting the activity of FGFR, which is overexpressed in many types of cancer. By blocking FGFR signaling, N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of fibroblasts. N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal studies. It is also relatively stable and can be stored for long periods of time. However, N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, it has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research on N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the investigation of N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide in vivo.
Métodos De Síntesis
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,7-dimethyl-2-aminomethylquinazoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an imine to produce the final product.
Aplicaciones Científicas De Investigación
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. In particular, it has shown promise in the treatment of various types of cancer, including breast, lung, and prostate cancer. N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has also been investigated for its potential use in treating other conditions, such as osteoarthritis and pulmonary fibrosis.
Propiedades
IUPAC Name |
1-(4,7-dimethylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-10-3-8-14-11(2)19-17(20-15(14)9-10)21-16(18)22-28(26,27)13-6-4-12(5-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMKBMQRQHHQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)

![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)




![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)